molecular formula C11H18ClNO3S B1447724 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride CAS No. 1823863-98-4

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

Cat. No. B1447724
M. Wt: 279.78 g/mol
InChI Key: OKYNEJQTYFQHOU-UHFFFAOYSA-N
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Description

“4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1823863-98-4 . It has a molecular weight of 279.78 g/mol and a molecular formula of C11H18ClNO3S .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride” is represented by the formula C11H18ClNO3S . Unfortunately, detailed structural analysis information is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride” include a molecular weight of 279.78 g/mol and a molecular formula of C11H18ClNO3S . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Derivatives of furan, including compounds structurally similar to 4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine, have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. The studies show that such compounds exhibit good inhibition performance, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm model. This property makes them potential candidates for industrial applications where corrosion resistance is crucial (Sappani & Karthikeyan, 2014).

Analytical Chemistry

  • HPLC-DAD Method Development : Research on developing highly sensitive and selective methods for the determination of piperidinium compounds in solutions has been conducted. This includes methods for determining active pharmaceutical ingredients (APIs) in injection solutions, showcasing the importance of these compounds in pharmaceutical analysis (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Pharmacological Evaluation

  • Antidepressant and Antianxiety Activities : Novel piperazine derivatives, including those with furan components, have been synthesized and evaluated for their pharmacological activities. Some of these compounds have shown promising antidepressant and antianxiety effects in preclinical models, indicating their potential therapeutic applications in mental health disorders (Kumar et al., 2017).

Antibacterial and Antimicrobial Properties

  • Antibacterial Activity of Piperidine Derivatives : Research into the synthesis of piperidine derivatives, including those incorporating furan and sulfonyl groups, has revealed their potential as antimicrobial agents. These studies provide insights into the structure-activity relationships that govern the antimicrobial efficacy of these compounds, contributing to the development of new antibacterial drugs (Iqbal et al., 2017).

properties

IUPAC Name

4-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-2-1-7-15-11)8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYNEJQTYFQHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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